Heptane-4-sulfonamide
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Overview
Description
Heptane-4-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine this compound specifically features a heptane backbone with a sulfonamide group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of heptane-4-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Preparation of Heptane-4-sulfonyl Chloride: Heptane is first chlorinated to form heptane-4-chloride, which is then reacted with sulfur dioxide and chlorine to produce heptane-4-sulfonyl chloride.
Formation of this compound: The heptane-4-sulfonyl chloride is then treated with ammonia or an appropriate amine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Heptane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert this compound to corresponding amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfur trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Heptane-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
Heptane-4-sulfonamide can be compared with other sulfonamides such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim to treat bacterial infections.
Uniqueness: this compound is unique due to its specific heptane backbone and the position of the sulfonamide group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfonamides.
Comparison with Similar Compounds
- Sulfamethazine
- Sulfadiazine
- Sulfamethoxazole
Properties
IUPAC Name |
heptane-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDISBAPURLOUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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